Dihexylnitrosamine

Vue d'ensemble

Description

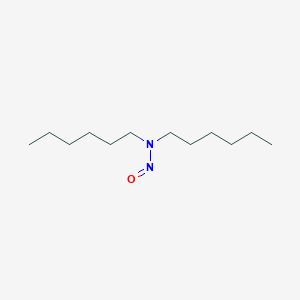

Dihexylnitrosamine is a member of the nitrosamine family, which are organic compounds characterized by the presence of a nitroso group bonded to an amine. Nitrosamines are known for their potent carcinogenic properties and are found in various environmental sources, including tobacco smoke, certain foods, and industrial processes .

Méthodes De Préparation

Dihexylnitrosamine can be synthesized through the reaction of nitrous acid with secondary amines. The general reaction involves the protonation of a nitrite to form nitrous acid, which then reacts with a secondary amine to produce the nitrosamine and water . The reaction can be represented as follows:

HONO+R2NH→R2N-NO+H2O

Industrial production methods often involve the use of nitrosyl sources such as nitrogen dioxide, nitrosyl chloride, or alkyl nitrites .

Analyse Des Réactions Chimiques

Dihexylnitrosamine undergoes various chemical reactions, including:

Oxidation: Nitrosamines can be oxidized to form nitramines.

Reduction: Reduction of nitrosamines can lead to the formation of amines.

Substitution: Nitrosamines can undergo substitution reactions where the nitroso group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Major products formed from these reactions include nitramines, amines, and substituted nitrosamines .

Applications De Recherche Scientifique

Dihexylnitrosamine has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis to study the reactivity of nitrosamines.

Biology: Employed in studies investigating the biological effects of nitrosamines, particularly their carcinogenic properties.

Medicine: Utilized in research focused on understanding the mechanisms of cancer development and potential therapeutic interventions.

Industry: Applied in the production of certain chemicals and as a contaminant to be monitored in environmental studies

Mécanisme D'action

The mechanism of action of dihexylnitrosamine involves its metabolic activation to form reactive intermediates that can alkylate DNA, leading to mutations and carcinogenesis. The primary metabolic pathway involves the enzymatic α-hydroxylation of the nitrosamine by cytochrome P450 enzymes, resulting in the formation of a diazonium ion, which is a potent DNA alkylating agent .

Comparaison Avec Des Composés Similaires

Dihexylnitrosamine is similar to other nitrosamines such as diethylnitrosamine and dimethylnitrosamine. These compounds share the general structure of a nitroso group bonded to an amine and exhibit similar carcinogenic properties. this compound is unique in its specific alkyl chain length, which can influence its reactivity and biological effects .

Similar compounds include:

- Diethylnitrosamine

- Dimethylnitrosamine

- N-nitrosodimethylamine

- N-nitrosodiethylamine

These compounds are all part of the broader class of nitrosamines and are studied for their environmental and health impacts .

Activité Biologique

Dihexylnitrosamine (DHN) is a potent carcinogenic compound that belongs to the class of nitrosamines. Its biological activity has been extensively studied, particularly in relation to its role in liver carcinogenesis and other related pathologies. This article provides a comprehensive overview of the biological activities associated with DHN, including its mechanisms of action, experimental findings, and implications for cancer research.

This compound exerts its biological effects primarily through the formation of reactive metabolites that interact with cellular macromolecules. Upon metabolic activation by cytochrome P450 enzymes in the liver, DHN generates alkylating agents that can damage DNA, leading to mutations and ultimately cancer development. The following mechanisms have been identified:

- DNA Damage : DHN induces DNA adduct formation, which can result in mutagenesis if not repaired.

- Oxidative Stress : The metabolism of DHN increases the production of reactive oxygen species (ROS), contributing to oxidative stress and inflammation in hepatic tissues.

- Cell Proliferation : Studies have shown that DHN promotes hepatocyte proliferation, which is a critical step in tumorigenesis.

Case Studies and Research Data

-

Hepatocarcinogenesis in Animal Models :

- A study conducted on Syrian golden hamsters demonstrated that subcutaneous injection of DHN led to the development of hepatocellular carcinoma (HCC). Histopathological examination revealed macronodular HCC in 33.3% of treated animals after 50 weeks, characterized by significant liver damage and abnormal cell proliferation .

-

Effects on Liver Lipid Peroxidation :

- In a rat model, administration of DHN resulted in elevated levels of lipid peroxidation markers, indicating increased oxidative stress. The control group had significantly lower malondialdehyde concentrations compared to the DHN-treated group (0.24 ± 0.03 nmol/mg protein vs. 0.60 ± 0.05 nmol/mg protein) .

- Influence on Cell Cycle Progression :

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound based on various studies:

Propriétés

IUPAC Name |

N,N-dihexylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2O/c1-3-5-7-9-11-14(13-15)12-10-8-6-4-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWAGGQMMLIYQAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN(CCCCCC)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40219715 | |

| Record name | N-Hexyl-N-nitroso-1-hexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6949-28-6 | |

| Record name | Dihexylnitrosamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6949-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihexylnitrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006949286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihexylnitrosamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Hexyl-N-nitroso-1-hexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihexylnitrosamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67CG8J4RYP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.